molecular formula C10H13B B1626607 2-(2-Bromoethyl)-1,3-dimethylbenzene CAS No. 79927-86-9

2-(2-Bromoethyl)-1,3-dimethylbenzene

Cat. No.: B1626607
CAS No.: 79927-86-9
M. Wt: 213.11 g/mol
InChI Key: CFPQMQVLYGHEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)-1,3-dimethylbenzene can be synthesized through the bromination of 1,3-dimethylbenzene (m-xylene) followed by the introduction of an ethyl group. One common method involves the reaction of 1,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromo-1,3-dimethylbenzene. This intermediate is then reacted with ethylene in the presence of a Lewis acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Formation of 2-(2-hydroxyethyl)-1,3-dimethylbenzene, 2-(2-aminoethyl)-1,3-dimethylbenzene, etc.

    Oxidation: Formation of 2-(2-carboxyethyl)-1,3-dimethylbenzene.

    Reduction: Formation of 2-ethyl-1,3-dimethylbenzene.

Scientific Research Applications

2-(2-Bromoethyl)-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,3-dimethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethyl)-1,3-dimethylbenzene is unique due to the presence of both the bromoethyl and dimethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

2-(2-bromoethyl)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQMQVLYGHEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541839
Record name 2-(2-Bromoethyl)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79927-86-9
Record name 2-(2-Bromoethyl)-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)-1,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-1,3-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
2-(2-Bromoethyl)-1,3-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
2-(2-Bromoethyl)-1,3-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
2-(2-Bromoethyl)-1,3-dimethylbenzene
Reactant of Route 6
2-(2-Bromoethyl)-1,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.